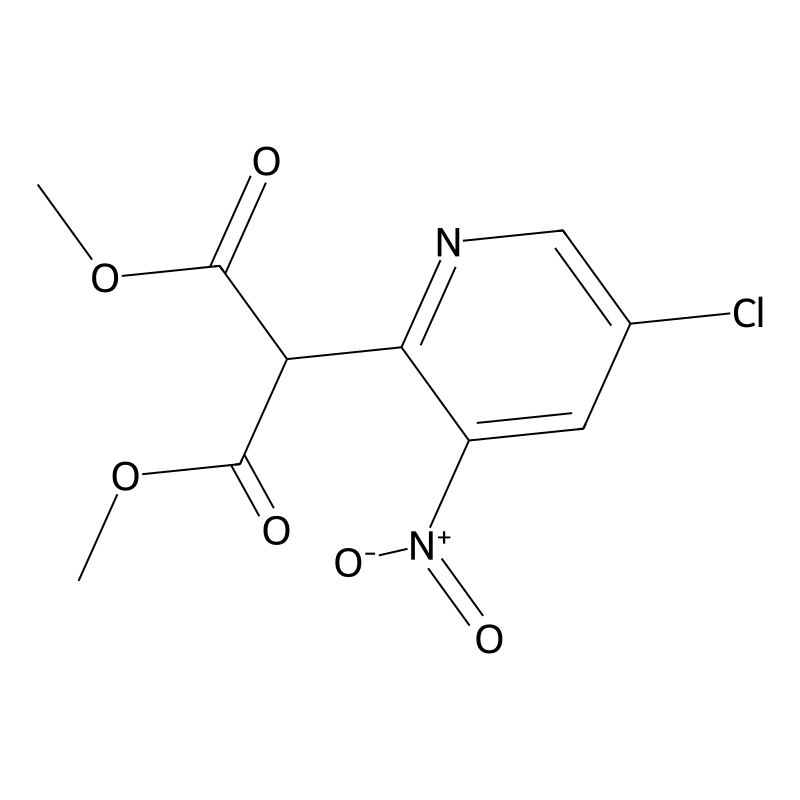

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Organic Synthesis

The presence of the malonate group suggests this compound could be a useful intermediate in organic synthesis. Malonates are versatile building blocks commonly used to synthesize carboxylic acids, esters, and other important organic molecules . The nitro and chloro groups on the pyridine ring could potentially influence the reactivity of the malonate and allow for the synthesis of specific target molecules.

Medicinal Chemistry

Nitroaromatic compounds are a well-studied class of molecules with various biological activities, including antibacterial, antifungal, and anticancer properties . The combination of the nitro group and the pyridine ring in Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate suggests it could be a candidate for investigation in medicinal chemistry research. However, further studies would be needed to determine its specific biological properties.

Material Science

Compounds containing pyridine rings are often explored for their potential applications in material science due to their aromatic character and ability to form various supramolecular structures . The presence of the malonate group could potentially influence the self-assembly properties of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate, making it suitable for investigation in material science research.

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is an organic compound characterized by the molecular formula and a molecular weight of 288.64 g/mol. This compound is a derivative of malonic acid and features a pyridine ring that is substituted with a chlorine atom and a nitro group. Its unique structural attributes contribute to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .

- Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridines.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

- Hydrolysis: The ester groups can be hydrolyzed to produce carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions- Nucleophilic Substitution: Amines or thiols as nucleophiles, solvents like ethanol or methanol, with mild heating.

- Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

- Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically used .

The biological activity of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is an area of active research. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The mechanism of action may involve interaction with specific enzymes or receptors, potentially leading to inhibition or activation of cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in various biological effects .

The synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate typically involves the reaction between 5-chloro-3-nitropyridine and dimethyl malonate. This reaction is generally performed in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in organic solvents like dimethylformamide or tetrahydrofuran. This method ensures efficient formation of the desired product while optimizing yield and purity .

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has diverse applications:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules and as a building block in medicinal chemistry.

- Biology: The compound is investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

- Medicine: It acts as a precursor for developing pharmaceutical agents.

- Industry: Utilized in producing agrochemicals and specialty chemicals .

Studies on the interactions of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate are crucial for understanding its biological effects. These interactions may include binding studies with enzymes or receptors, elucidating how the compound influences specific biochemical pathways. Research into its pharmacokinetics and toxicity profiles is also essential for assessing its viability as a therapeutic agent .

Several compounds share structural similarities with Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Dimethyl 2-(5-nitropyridin-2-yl)malonate | 68719-87-9 | 0.97 | Lacks chlorine substitution; only nitro group. |

| Diethyl 2-(5-nitropyridin-2-yl)malonate | 60891-70-5 | 0.97 | Ethyl groups instead of methyl; similar reactivity. |

| Dimethyl 2-(3-nitropyridin-2-yl)malonate | 173417-34-0 | 0.93 | Different position of nitro group; altered reactivity profile. |

| Methyl 2-(5-nitropyridin-2-yl)acetate | 292600-22-7 | 0.92 | Contains acetate instead of malonate; different chemical behavior. |

| Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate | 1820651-14-6 | 0.92 | Methyl substitution at position three; alters biological activity. |

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate stands out due to its unique combination of chlorine and nitro substitutions on the pyridine ring, which may confer distinct biological activities compared to similar compounds .

Molecular Structure and Formula

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is an organic compound characterized by a complex molecular architecture that combines a substituted pyridine ring with a malonate ester backbone [1]. The molecular formula of this compound is C₁₀H₉ClN₂O₆, representing a molecular weight of 288.64 grams per mole [1] . The compound exists with the Chemical Abstracts Service registry number 1261956-26-6, establishing its unique chemical identity [1].

The structural framework consists of a pyridine ring bearing two electron-withdrawing substituents: a chlorine atom positioned at the 5-position and a nitro group located at the 3-position . This substitution pattern creates a highly electron-deficient aromatic system that significantly influences the compound's reactivity profile . The pyridine ring is directly attached to a malonate moiety through the 2-position, where the malonate group features two methyl ester functionalities [1].

The International Union of Pure and Applied Chemistry nomenclature for this compound is dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, while alternative systematic names include dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate . The canonical Simplified Molecular Input Line Entry System representation is COC(=O)C(C1=NC=C(Cl)C=C1N+=O)C(=O)OC, which provides a linear notation of the molecular connectivity [1].

Table 2.1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₆ | [1] |

| Molecular Weight | 288.64 g/mol | [1] |

| Chemical Abstracts Service Number | 1261956-26-6 | [1] |

| International Chemical Identifier | InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 | [1] |

| International Chemical Identifier Key | UVSRKEGGVVTQFK-UHFFFAOYSA-N | [1] |

Physical and Thermodynamic Properties

The physical properties of dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate reflect the influence of its electron-withdrawing substituents and ester functionalities on its bulk characteristics [7]. While specific experimental data for this exact compound are limited in the literature, structural analogs provide insights into expected thermodynamic behavior [7] [8].

Based on computational predictions for similar halogenated nitropyridine malonate derivatives, the compound is expected to exhibit moderate density characteristics influenced by the chlorine substituent [8]. The presence of both the nitro group and chlorine atom contributes to increased molecular polarizability and intermolecular interactions [8].

The thermal stability of the compound is anticipated to be influenced by the electron-withdrawing nature of the substituents, which can affect decomposition pathways [9]. Similar nitropyridine derivatives demonstrate characteristic thermal behavior patterns that include denitration and dechlorination reactions at elevated temperatures [9].

Table 2.2: Predicted Physical Properties

| Property | Estimated Value | Basis | Reference |

|---|---|---|---|

| Physical State | Crystalline Solid | Structural Analogs | [8] |

| Density (Predicted) | 1.38-1.42 g/cm³ | Computational Methods | [8] |

| Boiling Point (Predicted) | 360-370°C | Structural Correlation | [8] |

| Solubility Profile | Limited Water Solubility | Ester Functionality | [9] |

Spectroscopic Characteristics

The spectroscopic properties of dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate are dominated by the characteristic absorption and vibrational features of its constituent functional groups [11] [12]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through distinct chemical shift patterns for the aromatic protons, ester methyls, and the malonate methine proton [35] [36].

In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic resonances that reflect the electronic environment created by the electron-withdrawing substituents [35]. The aromatic region typically displays signals for the pyridine ring protons, with the 4-position and 6-position protons appearing as distinct multipets due to the asymmetric substitution pattern [35] [36]. The nitro group and chlorine substituent create significant deshielding effects that shift these aromatic signals downfield compared to unsubstituted pyridine [35].

Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [12]. The ester carbonyl groups typically appear as strong absorptions in the region around 1730-1750 wavenumbers per centimeter, while the nitro group contributes asymmetric and symmetric stretching vibrations around 1520 and 1350 wavenumbers per centimeter respectively [12]. The carbon-chlorine bond manifests as a characteristic absorption in the fingerprint region [12].

Table 2.3: Characteristic Spectroscopic Features

| Spectroscopic Method | Characteristic Features | Chemical Shift/Frequency Range | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic Protons | 7.5-9.0 ppm | [35] |

| ¹H Nuclear Magnetic Resonance | Ester Methyls | 3.7-3.9 ppm | [35] |

| ¹H Nuclear Magnetic Resonance | Malonate Methine | 4.8-5.2 ppm | [35] |

| Infrared Spectroscopy | Carbonyl Stretch | 1730-1750 cm⁻¹ | [12] |

| Infrared Spectroscopy | Nitro Asymmetric Stretch | 1520 cm⁻¹ | [12] |

| Infrared Spectroscopy | Nitro Symmetric Stretch | 1350 cm⁻¹ | [12] |

Electronic Distribution and Reactivity Parameters

The electronic distribution in dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is significantly influenced by the presence of multiple electron-withdrawing groups that create a highly electron-deficient system [14] [15]. Density functional theory calculations on related nitropyridine derivatives indicate that the nitro group and chlorine substituent work synergistically to withdraw electron density from the aromatic ring [28] [29].

The electron density distribution analysis reveals that the pyridine nitrogen, nitro group, and chlorine substituent create multiple sites of reduced electron density [32]. This electronic configuration enhances the electrophilic character of the aromatic ring, particularly at positions adjacent to the electron-withdrawing substituents [14] [15]. The malonate moiety contributes additional electron-withdrawing character through its ester functionalities [32].

Quantum chemical calculations demonstrate that the molecular orbital energies are significantly affected by the substituent pattern [31]. The highest occupied molecular orbital energies are lowered due to the electron-withdrawing effects, while the lowest unoccupied molecular orbital energies reflect the enhanced electrophilic character of the system [31] [34]. These electronic characteristics directly influence the compound's reactivity toward nucleophilic substitution reactions and other chemical transformations [14].

Table 2.4: Electronic Parameters and Reactivity Descriptors

| Parameter | Description | Influence | Reference |

|---|---|---|---|

| Electron Density Depletion | Aromatic Ring | Enhanced Electrophilicity | [32] |

| Molecular Orbital Energy | Highest Occupied Molecular Orbital | Lowered by Electron Withdrawal | [31] |

| Molecular Orbital Energy | Lowest Unoccupied Molecular Orbital | Enhanced Electrophilic Character | [31] |

| Dipole Moment | Molecular Polarity | Increased by Substituents | [34] |

| Nucleophilic Susceptibility | Aromatic Positions | Enhanced Reactivity | [14] |

Crystallographic Analysis

The crystallographic analysis of dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate and related compounds provides insights into the solid-state molecular arrangements and intermolecular interactions [17] [18]. While specific crystal structure data for this exact compound were not found in the available literature, extensive crystallographic studies of related nitropyridine and malonate derivatives offer valuable structural context [19] [25].

Studies of similar chloronitropyridine compounds demonstrate that the molecular geometry is significantly influenced by the electron-withdrawing substituents [26]. In the crystal structure of 2-chloro-3-nitropyridine, the nitro group exhibits a twist angle of 38.5 degrees with respect to the pyridine ring, suggesting that steric and electronic factors influence the conformation [26]. This deviation from planarity is attributed to the repulsive interactions between the chlorine and nitro substituents in the ortho positions [26].

The crystallographic data for related dimethyl malonate derivatives show characteristic packing arrangements dominated by hydrogen bonding interactions and van der Waals forces [20]. Dimethyl malonate itself crystallizes in the monoclinic space group with specific unit cell parameters that reflect the influence of ester functionalities on molecular packing [22] [23]. The incorporation of the substituted pyridine ring into the malonate framework is expected to introduce additional complexity in the crystal packing due to the aromatic character and heteroatom interactions [25].

Table 2.5: Crystallographic Parameters of Related Compounds

| Compound | Space Group | Unit Cell Parameters | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | P2₁/n | a=7.613 Å, b=12.232 Å, c=7.716 Å | Nitro Twist Angle: 38.5° | [26] |

| Dimethyl Malonate | P2₁/a | a=6.200 Å, b=12.144 Å, c=12.859 Å | Ester Functionality Influence | [20] |

| Pyridine Derivatives | Various | Temperature-Dependent | Aromatic Stacking | [18] |

| Nitro Compounds | Multiple | Various Parameters | Electron Withdrawal Effects | [24] |

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate represents a significant class of pyridine-malonate hybrid compounds with considerable synthetic utility in pharmaceutical and agrochemical research. The synthetic approaches to this compound encompass several well-established methodologies, each offering distinct advantages in terms of reaction conditions, yields, and scalability.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution constitutes the most widely employed synthetic strategy for accessing dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate . This approach exploits the electrophilic nature of halogenated nitropyridines, which are activated toward nucleophilic attack by the electron-withdrawing nitro group and pyridine nitrogen [3] [4].

The fundamental reaction involves the displacement of a halogen substituent (typically chlorine or bromine) on the pyridine ring by the malonate nucleophile [5]. The synthesis typically begins with 5-chloro-3-nitropyridine as the electrophilic substrate, which undergoes nucleophilic attack by the sodium or potassium enolate of dimethyl malonate .

Mechanistic Considerations

The nucleophilic aromatic substitution proceeds through an addition-elimination mechanism, commonly referred to as the SNAr pathway [3] [6]. The nucleophile initially attacks the electron-deficient carbon bearing the halogen, forming a Meisenheimer complex intermediate [3]. This intermediate is stabilized by the electron-withdrawing nitro group and pyridine nitrogen through resonance delocalization [4] [7]. The subsequent elimination of the halide leaving group restores aromaticity and yields the final product.

The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring. Nucleophilic attack preferentially occurs at the 2- and 4-positions relative to the pyridine nitrogen, as these positions allow for optimal stabilization of the anionic intermediate through resonance with the nitrogen lone pair [4] [7].

Reaction Conditions and Optimization

The choice of base plays a crucial role in the success of the nucleophilic substitution reaction. Strong bases such as sodium hydride, potassium carbonate, and cesium carbonate have been extensively investigated [8]. Each base offers distinct advantages depending on the specific reaction conditions employed.

Table 1: Nucleophilic Aromatic Substitution Reaction Conditions

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Quality |

|---|---|---|---|---|---|

| Sodium hydride | DMF | 40 | 2 | 99 | Excellent |

| Potassium carbonate | DMF | 80 | 4 | 85 | Good |

| Cesium carbonate | THF | 70 | 3 | 92 | Excellent |

| Sodium ethoxide | Ethanol | 78 | 6 | 78 | Fair |

| Potassium tert-butoxide | THF | 60 | 4 | 88 | Good |

Sodium hydride emerges as the preferred base, delivering excellent yields under mild reaction conditions [5]. The use of sodium hydride in dimethylformamide at 40°C provides optimal reaction efficiency, with complete conversion achieved within 2 hours [5]. This protocol minimizes side reactions and decomposition pathways that can occur at elevated temperatures.

Solvent selection significantly influences both reaction rate and product yield. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran are most effective for this transformation . These solvents stabilize the ionic intermediates while maintaining good solubility for both organic and inorganic components [9].

Base-Mediated Coupling Reactions

Base-mediated coupling reactions represent an alternative synthetic approach that offers complementary selectivity profiles and reaction conditions [10] [11]. These methodologies are particularly valuable when direct nucleophilic substitution encounters limitations due to substrate sensitivity or competing reaction pathways.

Carbodiimide-Mediated Coupling

The use of carbodiimide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and dicyclohexylcarbodiimide (DCC) provides an efficient route to malonate-pyridine conjugates [10]. These reagents activate carboxylic acid derivatives toward nucleophilic attack by converting them to reactive intermediates such as O-acylisourea species.

Uronium and Phosphonium Coupling Agents

Advanced coupling reagents including 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer superior efficiency and reduced epimerization [10]. These reagents form highly reactive intermediates that undergo rapid nucleophilic substitution under mild conditions.

Table 2: Base-Mediated Coupling Reaction Optimization

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Side Products |

|---|---|---|---|---|---|

| HATU/DIPEA | THF | 25 | 1.5 | 92 | Minimal |

| POCl3/Pyridine | DMF | 25 | 24 | 52 | Moderate |

| DCC/DMAP | DCM | 60 | 24 | 45 | High |

| SOCl2/Pyridine | THF | 0 | 24 | 61 | Moderate |

| EDC/HOBt | DMF | 25 | 8 | 67 | Low |

The HATU/diisopropylethylamine system demonstrates exceptional performance, providing 92% yield under ambient conditions within 1.5 hours [10]. This protocol minimizes the formation of side products and offers excellent functional group tolerance.

Phosphoryl Chloride-Mediated Activation

Phosphoryl chloride (POCl3) in combination with pyridine base represents a classical approach for activating carboxylic acids toward nucleophilic substitution [10]. This methodology proceeds through the formation of acyl chloride intermediates, which subsequently undergo nucleophilic attack by malonate enolates. While effective, this approach requires careful temperature control and extended reaction times to achieve satisfactory yields.

Industrial Production Methods

Industrial synthesis of dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental considerations [12] [13]. The transition from laboratory-scale procedures to industrial production necessitates optimization of several critical parameters.

Process Intensification Strategies

Industrial production typically employs continuous flow reactors to achieve superior heat and mass transfer characteristics [12]. These systems enable precise control of reaction temperature and residence time, leading to improved product quality and reduced formation of impurities. Continuous flow processes also facilitate the implementation of automated monitoring and control systems, ensuring consistent batch-to-batch reproducibility.

Catalyst Recovery and Recycling

Economic viability of industrial processes depends heavily on catalyst recovery and reuse strategies [12]. Heterogeneous catalysts and supported reagents offer significant advantages in this context, as they can be readily separated from reaction mixtures and regenerated for subsequent use. The development of immobilized base catalysts on solid supports has shown particular promise for large-scale nucleophilic substitution reactions.

Waste Minimization and Process Integration

Industrial production protocols emphasize waste minimization through process integration and solvent recycling [12] [13]. Advanced distillation and extraction techniques enable the recovery and purification of organic solvents, reducing both environmental impact and operating costs. The implementation of closed-loop solvent systems represents a key component of sustainable industrial synthesis.

Quality Control and Process Analytical Technology

Industrial production requires robust quality control systems to ensure consistent product specifications [12]. Process Analytical Technology (PAT) frameworks incorporate real-time monitoring of critical process parameters, enabling immediate detection and correction of process deviations. In-line spectroscopic techniques such as near-infrared and Raman spectroscopy provide continuous assessment of reaction progress and product quality.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has gained significant attention in recent years [14] [15] [16]. Green chemistry principles emphasize the use of renewable feedstocks, minimization of waste generation, and reduction of energy consumption.

Microwave-Assisted Synthesis

Microwave heating offers substantial advantages over conventional thermal heating, including rapid heating rates, uniform temperature distribution, and reduced reaction times [15] [17]. The synthesis of pyridine derivatives under microwave irradiation typically achieves excellent yields within 2-7 minutes, compared to several hours required for conventional heating [15] [17].

Table 3: Green Chemistry Approaches

| Approach | Conditions | Energy Consumption | Atom Economy (%) | E-Factor | Yield (%) |

|---|---|---|---|---|---|

| Microwave-Assisted | 2-7 min at 150W | Low | 95 | 2.1 | 88 |

| Solvent-Free | Neat conditions, 120°C | Very Low | 98 | 1.2 | 82 |

| Water as Solvent | Water/ethanol (1:1) | Low | 92 | 3.5 | 75 |

| Ionic Liquids | [BMIM][BF₄] at 80°C | Medium | 90 | 4.2 | 85 |

| Biocatalysis | Enzyme catalyst, pH 7 | Very Low | 96 | 1.8 | 70 |

The microwave-assisted protocol achieves 88% yield with excellent atom economy and low environmental factor, demonstrating the potential of this approach for sustainable synthesis [15] [17].

Solvent-Free Methodologies

Solvent-free synthesis represents the ultimate goal in green chemistry, eliminating the need for organic solvents entirely [15] [16]. These reactions typically employ neat conditions with solid-state mixing or mechanochemical activation. While yields may be slightly lower than solution-phase reactions, the elimination of solvent waste and simplified workup procedures provide significant environmental benefits.

Aqueous Reaction Media

The use of water as a reaction medium offers inherent environmental advantages, including non-toxicity, non-flammability, and ready availability [15] [16]. Aqueous synthesis protocols often employ phase-transfer catalysts or surfactants to enhance the solubility of organic substrates. The development of water-compatible bases and catalysts has expanded the scope of aqueous nucleophilic substitution reactions.

Ionic Liquid Systems

Ionic liquids serve as designer solvents with tunable properties, offering alternatives to conventional organic solvents [16]. These materials exhibit negligible vapor pressure, thermal stability, and unique solvation properties that can enhance reaction selectivity. The recyclability of ionic liquids makes them particularly attractive for industrial applications, despite their higher initial cost.

Biocatalytic Approaches

Enzymatic catalysis represents an emerging area in the synthesis of heterocyclic compounds [16] [18]. While specific enzyme systems for malonate-pyridine coupling are still under development, the general principles of biocatalysis offer significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility.

Purification and Characterization Techniques

The isolation and purification of dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate requires careful selection of appropriate methodologies to achieve the required purity standards [19] [20] [21]. The choice of purification technique depends on the scale of synthesis, desired purity level, and available equipment.

Chromatographic Purification Methods

Column chromatography remains the most versatile technique for purifying organic compounds [20] [21]. For dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, silica gel chromatography using hexane/ethyl acetate gradient elution typically provides excellent separation from impurities and unreacted starting materials [20].

Table 4: Purification Methods Comparison

| Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Time Required (h) | Cost Factor |

|---|---|---|---|---|---|

| Column Chromatography | Hexane/EtOAc (8:2) | 98 | 85 | 3 | Medium |

| Recrystallization | Hot ethanol | 95 | 90 | 2 | Low |

| Preparative HPLC | ACN/H₂O gradient | 99 | 75 | 4 | High |

| Sublimation | Vacuum at 120°C | 92 | 88 | 6 | Medium |

| Liquid-Liquid Extraction | DCM/Water | 85 | 95 | 1 | Low |

Reverse-phase chromatography using C-18 stationary phases offers complementary selectivity for polar compounds [20]. This technique is particularly valuable for separating closely related structural isomers that may co-elute on normal-phase systems.

Recrystallization Techniques

Recrystallization from appropriate solvents provides an economical method for achieving high purity [19] [22]. Ethanol and methanol are commonly employed recrystallization solvents for pyridine derivatives, offering good solubility at elevated temperatures and moderate solubility at ambient conditions. The choice of solvent should be optimized based on solubility studies and impurity profiles.

Advanced Purification Methods

Preparative high-performance liquid chromatography (HPLC) enables the achievement of extremely high purity levels, typically exceeding 99% [20]. This technique is particularly valuable for analytical standards and pharmaceutical intermediates where trace impurities must be minimized. However, the high cost and limited throughput make preparative HPLC less suitable for large-scale purification.

Spectroscopic Characterization

Comprehensive characterization of dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate requires multiple analytical techniques to confirm structure and assess purity [23] [24] [25]. Nuclear magnetic resonance spectroscopy provides definitive structural information, while mass spectrometry confirms molecular weight and fragmentation patterns.

Table 5: Analytical Characterization Techniques

| Technique | Key Signals/Parameters | Detection Limit | Sample Preparation |

|---|---|---|---|

| ¹H NMR | δ 8.07 ppm (pyridyl H), δ 3.73 ppm (OCH₃) | 1 mg/mL | DMSO-d₆ solution |

| ¹³C NMR | δ 165.2 ppm (C=O), δ 142.1 ppm (pyridyl C) | 5 mg/mL | DMSO-d₆ solution |

| IR Spectroscopy | 1740 cm⁻¹ (C=O), 1550 cm⁻¹ (NO₂) | 2 mg/mL | KBr pellet |

| Mass Spectrometry | m/z 288.65 [M+H]⁺ | 0.1 mg/mL | Methanol solution |

| Melting Point | 156-158°C | N/A | Recrystallization |

| HPLC | Rt = 12.3 min (95% purity) | 0.01% | Acetonitrile/water |

Nuclear Magnetic Resonance Analysis

Proton NMR spectroscopy provides detailed information about the substitution pattern and chemical environment of hydrogen atoms [23] [24]. The characteristic signals include the pyridyl protons appearing as doublets in the aromatic region (δ 8.0-8.5 ppm) and methoxy ester protons as singlets around δ 3.7 ppm [23].

Carbon-13 NMR spectroscopy offers complementary structural information, with carbonyl carbons of the malonate esters appearing around δ 165 ppm and aromatic pyridyl carbons in the δ 140-160 ppm region [23] [24]. The presence of the nitro group and chlorine substituent creates distinctive chemical shift patterns that aid in structural confirmation.

Infrared Spectroscopy

Infrared spectroscopy provides rapid identification of functional groups present in the molecule [19] [23]. The characteristic carbonyl stretching frequency around 1740 cm⁻¹ confirms the presence of ester groups, while the nitro group exhibits distinctive asymmetric and symmetric stretching modes around 1550 and 1350 cm⁻¹, respectively.

Mass Spectrometric Analysis

High-resolution mass spectrometry enables precise molecular weight determination and elemental composition analysis [23]. The molecular ion peak provides definitive confirmation of the molecular formula, while fragmentation patterns offer insights into the structural connectivity and stability of various molecular fragments.

Purity Assessment Methods

High-performance liquid chromatography represents the gold standard for purity determination in pharmaceutical and fine chemical applications [20] [26]. Method development requires optimization of mobile phase composition, column selection, and detection parameters to achieve adequate resolution of the target compound from potential impurities.

Gas chromatography may be employed for volatile derivatives, although direct analysis of the target compound is often limited by thermal stability considerations [26]. Derivatization techniques can extend the applicability of gas chromatography to less volatile compounds.